4,6-Dichlorobenzo[d]thiazole-2-carbonitrile
Overview
Description
4,6-Dichlorobenzo[d]thiazole-2-carbonitrile is a chemical compound that is part of the benzothiazole family . It has a molecular formula of C8H2Cl2N2S and an average mass of 229.086 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole ring with two chlorine atoms at positions 4 and 6, and a carbonitrile group at position 2 .Scientific Research Applications
Antimicrobial Activity
Research on derivatives of 4,6-dichlorobenzo[d]thiazole-2-carbonitrile indicates their application in the development of antimicrobial agents. Novel thiazole derivatives incorporating pyridine moieties synthesized from reactions involving this compound have shown significant antibacterial and antifungal activities. These derivatives exhibit potential as DNA gyrase inhibitors, as supported by molecular docking simulation results, indicating their potential application in antimicrobial drug development (Khidre & Radini, 2021).
Antitumor Activity
Another domain of application involves antitumor research, where thiazole derivatives obtained from related compounds demonstrated cytotoxic effects against various cancer cell lines, including human gastric, colon, liver, breast cancer, and nasopharyngeal carcinoma. This suggests the role of electron-withdrawing groups in enhancing the antitumor potency of these derivatives (Mohareb, Abdallah, & Ahmed, 2017).
Inhibition of DYRK1A
In Alzheimer's disease research, the synthesis of thiazolo[5,4-f]quinazolines as DYRK1A inhibitors from this compound derivatives highlights a promising strategy for the development of treatments. Some synthesized compounds showed significant inhibitory activity against DYRK1A, a kinase involved in neurodegenerative diseases, indicating their potential in Alzheimer's disease therapy (Foucourt et al., 2014).
Corrosion Inhibition
Pyranopyrazole derivatives synthesized from this compound class have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. Studies utilizing electrochemical techniques and Density Functional Theory (DFT) demonstrate that these derivatives can significantly inhibit corrosion, offering a potential application in the development of corrosion-resistant materials (Yadav, Gope, Kumari, & Yadav, 2016).
Properties
IUPAC Name |
4,6-dichloro-1,3-benzothiazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2N2S/c9-4-1-5(10)8-6(2-4)13-7(3-11)12-8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKYOEMCYNGQHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)C#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743259 | |
Record name | 4,6-Dichloro-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188236-02-3 | |
Record name | 4,6-Dichloro-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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